molecular formula C10H13BrN2O2 B112265 tert-Butyl (4-bromopyridin-2-yl)carbamate CAS No. 207799-10-8

tert-Butyl (4-bromopyridin-2-yl)carbamate

Cat. No. B112265
M. Wt: 273.13 g/mol
InChI Key: IRRRVCLDPODLJG-UHFFFAOYSA-N
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Description

“tert-Butyl (4-bromopyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It has a molecular weight of 273.13 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “tert-Butyl (4-bromopyridin-2-yl)carbamate” involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate . The reaction is carried out in water for 16 hours . After the reaction, the mixture is poured onto aqueous NaHCO3 and extracted into EtOAc . The combined EtOAc phases are dried and reduced in vacuo . The final product is obtained after chromatography .


Molecular Structure Analysis

The InChI code for “tert-Butyl (4-bromopyridin-2-yl)carbamate” is 1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) . The compound has a heavy atom count of 16 .


Physical And Chemical Properties Analysis

“tert-Butyl (4-bromopyridin-2-yl)carbamate” has a molecular weight of 273.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass is 272.016022 g/mol .

Scientific Research Applications

Applications in Crystal Structure Analysis

tert-Butyl (4-bromopyridin-2-yl)carbamate and its derivatives have been reported for their involvement in crystallography, particularly in the study of isomorphous crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart are part of an isostructural family of compounds. These compounds are linked in crystal structures via bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group, showcasing the complex interactions and structural significance of tert-butyl carbamate derivatives in crystallography (Baillargeon et al., 2017).

Role in Organic Synthesis and Medicinal Chemistry

The compound has been utilized in organic synthesis and medicinal chemistry. For example, tert-Butyl (1-hydroxybut-3-yn-2-yl) carbamate, a similar compound, serves as an intermediate in synthesizing natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. This synthesis involves multiple steps, including esterification, Bn protection, Boc protection, and more, highlighting the compound's versatility in complex organic synthesis processes (Tang et al., 2014).

Involvement in Synthesis of Protease Inhibitors

Moreover, tert-butyl carbamate derivatives are pivotal in synthesizing protease inhibitors, such as BMS-232632, an HIV protease inhibitor. The synthesis involves palladium-mediated coupling and chemoselective reduction steps, underscoring the compound's role in developing therapeutically significant molecules (Xu et al., 2002).

Role in Photoredox-Catalyzed Reactions

The compound also finds application in photoredox-catalyzed reactions. A study reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process establishes a new cascade pathway for assembling 3-aminochromones under mild conditions, demonstrating the compound's potential in novel synthetic pathways (Wang et al., 2022).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRRVCLDPODLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470526
Record name tert-Butyl (4-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-bromopyridin-2-yl)carbamate

CAS RN

207799-10-8
Record name tert-Butyl (4-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)-4-bromopyridine
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